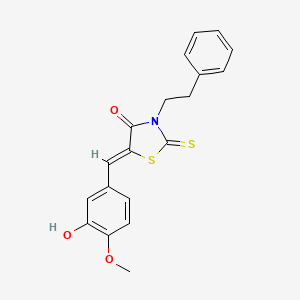![molecular formula C14H11BrCl2O2 B3553028 {4-[(4-bromobenzyl)oxy]-3,5-dichlorophenyl}methanol](/img/structure/B3553028.png)
{4-[(4-bromobenzyl)oxy]-3,5-dichlorophenyl}methanol
描述
{4-[(4-bromobenzyl)oxy]-3,5-dichlorophenyl}methanol, also known as BBDPM, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which are involved in a variety of cellular processes. In
作用机制
{4-[(4-bromobenzyl)oxy]-3,5-dichlorophenyl}methanol exerts its inhibitory effects on PKC enzymes by binding to the enzyme's active site and preventing it from interacting with its substrate. This results in a decrease in the activity of the enzyme, which can have a variety of downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cellular studies, this compound has been shown to inhibit cell growth and induce apoptosis in a variety of cell types. In animal studies, this compound has been shown to have potential therapeutic effects in a variety of disease models, including cancer, diabetes, and neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using {4-[(4-bromobenzyl)oxy]-3,5-dichlorophenyl}methanol in scientific research is its specificity for PKC enzymes. By selectively inhibiting the activity of these enzymes, this compound can be used to study the specific roles of these enzymes in different cellular processes. However, one of the limitations of using this compound is its potential toxicity. This compound has been shown to have cytotoxic effects in some cell types, which can limit its use in certain experimental systems.
未来方向
There are several future directions for the study of {4-[(4-bromobenzyl)oxy]-3,5-dichlorophenyl}methanol. One potential direction is the development of more specific inhibitors of PKC enzymes. While this compound is a potent inhibitor of PKC enzymes, it also has off-target effects on other cellular processes. By developing more specific inhibitors of PKC enzymes, researchers can more accurately study the specific roles of these enzymes in different cellular processes. Another potential direction is the development of this compound derivatives with improved pharmacokinetic properties. By modifying the structure of this compound, researchers can potentially improve its bioavailability and reduce its toxicity, making it a more useful tool for studying PKC enzymes in vivo.
Conclusion:
In conclusion, this compound is a potent inhibitor of PKC enzymes that has been extensively studied for its potential use in scientific research. While there are limitations to its use, this compound has the potential to be a valuable tool for studying the specific roles of PKC enzymes in different cellular processes. As research in this area continues, it is likely that new applications and uses for this compound will be discovered, further expanding our understanding of the complex role of PKC enzymes in cellular processes.
科学研究应用
{4-[(4-bromobenzyl)oxy]-3,5-dichlorophenyl}methanol has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is as a tool for studying the role of PKC enzymes in cellular processes. PKC enzymes are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. By inhibiting the activity of PKC enzymes, this compound can be used to study the specific roles of these enzymes in different cellular processes.
属性
IUPAC Name |
[4-[(4-bromophenyl)methoxy]-3,5-dichlorophenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrCl2O2/c15-11-3-1-9(2-4-11)8-19-14-12(16)5-10(7-18)6-13(14)17/h1-6,18H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFGGMHNYXWKKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)CO)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 2-[(benzylamino)methyl]-1-methyl-5-{[(4-methylphenyl)sulfonyl]oxy}-1H-indole-3-carboxylate hydrochloride](/img/structure/B3552947.png)

![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B3552958.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B3552964.png)
![N~2~-(3-chloro-4-methylphenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3552970.png)
![N-(5-chloro-2-methoxyphenyl)-2-[(2-pyridinylmethyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3552974.png)
![2-{[5-(4-chlorophenyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3552979.png)

![N-(5-chloro-2-methoxyphenyl)-2-(4-{[(2-phenylethyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B3553018.png)
![ethyl (2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3553020.png)
![2-[(2-nitrophenyl)sulfinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B3553023.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(4-ethylphenyl)glycinamide](/img/structure/B3553034.png)
![N-(4-{[(5-chloro-2-methylphenyl)amino]sulfonyl}phenyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B3553042.png)
![2-{[N-(4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3553043.png)